N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide
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Description
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide is a synthetic compound that features a tetrazole ring, a thiophene ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:
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Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction often uses sodium azide and a suitable nitrile in the presence of a catalyst such as zinc chloride (ZnCl₂) under reflux conditions .
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Attachment of the Cyclohexyl Group: : The cyclohexyl group can be introduced through a nucleophilic substitution reaction where a cyclohexyl halide reacts with the tetrazole derivative.
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Formation of the Thiophene Ring: : The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
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Coupling of the Tetrazole and Thiophene Rings: : The final step involves coupling the tetrazole derivative with the thiophene-2-carboxamide. This can be achieved through an amide bond formation reaction using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFUYVWAFLTYLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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